Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group and a carbamoyl-linked phenyl-imidazo[2,1-b]thiazole moiety. The tert-butyl group likely enhances stability and solubility during synthetic processes, while the imidazothiazole ring may confer electron-deficient properties critical for binding interactions .
Properties
IUPAC Name |
tert-butyl 2-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)25-10-6-9-17(25)18(26)22-15-8-5-4-7-14(15)16-13-24-11-12-29-19(24)23-16/h4-5,7-8,11-13,17H,6,9-10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKIUQLQLNFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Coupling with Phenyl Isocyanate: The imidazo[2,1-b]thiazole intermediate is then reacted with phenyl isocyanate to form the carbamoyl derivative.
Introduction of the Pyrrolidine Carboxylate Group: The final step involves the coupling of the carbamoyl intermediate with tert-butyl pyrrolidine-1-carboxylate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[2,1-b]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of tumor cell proliferation in various cancer lines. The imidazo[2,1-b]thiazole moiety is known for its ability to interact with cellular targets involved in cancer progression.
Antimicrobial Properties
Compounds based on the imidazo[2,1-b]thiazole scaffold have also shown promising antimicrobial activity. Research indicates that these derivatives exhibit selective inhibition against Mycobacterium tuberculosis while sparing non-tuberculous mycobacteria. This selectivity suggests a mechanism that could be exploited for developing targeted therapies against tuberculosis.
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. For example, docking studies demonstrated favorable interactions with thymidine phosphorylase, an enzyme implicated in several physiological processes including angiogenesis and DNA repair mechanisms.
Mechanism of Action
The mechanism by which tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence highlights structurally related compounds, enabling a comparative analysis based on substituents, synthetic routes, and functional roles.
Structural Features and Modifications
Table 1: Key Structural Differences Among Analogs
Key Observations:
Pyrrolidine Core : All compounds retain the pyrrolidine scaffold modified with tert-butyl carbamate, suggesting its role as a protecting group or solubility enhancer .
Phenyl Substituents: The target compound’s imidazothiazole group is distinct from the dihydroisoquinoline () and diazaspiro-trifluoromethyl () groups. Imidazothiazole may enhance π-π stacking or hydrogen bonding compared to bulkier substituents . ’s trifluoromethyl and pyrimidine groups likely improve metabolic stability and lipophilicity .
Functional Roles :
- The target compound and analogs are intermediates in complex syntheses, while ’s derivative is a precursor for carboxamide drugs .
Biological Activity
Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities. The presence of the pyrrolidine and tert-butyl groups contributes to its pharmacological properties.
Target of Action
Compounds similar to this compound have been shown to exhibit antimycobacterial properties , specifically against Mycobacterium tuberculosis (Mtb) . The imidazo[2,1-b]thiazole derivatives are known to interact with various biological targets, leading to diverse effects such as:
- Antioxidant activity
- Analgesic effects
- Anti-inflammatory properties
- Antimicrobial and antifungal effects
- Antitumor activity
Biochemical Pathways
Preliminary studies suggest that this compound may exert its effects through several biochemical pathways:
- Inhibition of key enzymes : It may inhibit enzymes involved in critical metabolic pathways.
- Modulation of gene expression : Alterations in gene expression profiles can lead to enhanced therapeutic effects against targeted diseases.
Research Findings
Recent studies have highlighted the biological activities of imidazo[2,1-b]thiazole derivatives. For instance:
These compounds demonstrated selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cell lines at concentrations exceeding 128 μM .
Case Studies
- Antitubercular Activity : A study evaluated various imidazo[2,1-b]thiazole derivatives for their ability to inhibit Mtb. The most active compounds displayed IC50 values as low as 2.32 μM, indicating potent antitubercular properties while maintaining low cytotoxicity .
- Antitumor Activity : Another investigation into the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives revealed promising anticancer activity. Compounds were tested against various cancer cell lines, with some exhibiting significant cytotoxic effects .
- Carbonic Anhydrase Inhibition : Research has shown that certain derivatives selectively inhibit carbonic anhydrase II (hCA II), which is implicated in various physiological processes and diseases. The inhibition constants ranged from 57.7 to 98.2 μM .
Q & A
Q. Critical Parameters :
- Solvent Choice : Dichloromethane (CH₂Cl₂) optimizes solubility and reaction kinetics.
- Base Selection : DIPEA (N,N-diisopropylethylamine) minimizes side reactions during anhydride formation .
How can researchers optimize reaction yields for imidazo[2,1-b]thiazole coupling?
Yield optimization strategies include:
- Temperature Control : Room-temperature stirring prevents decomposition of sensitive intermediates like imidazo[2,1-b]thiazole .
- Stoichiometry : A 1:1.1 molar ratio of mixed anhydride to amine ensures complete coupling .
- Workup : Sequential washing with 0.1 M HCl and NaHCO₃ removes unreacted reagents, improving purity .
Q. Example Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 12–24 hours | +15–20% |
| DIPEA Equivalents | 2.0 eq | Reduces byproducts |
What spectroscopic techniques are critical for characterizing this compound?
Q. Common Pitfalls :
- Solvent Residuals : Use deuterated solvents (CDCl₃) to avoid overlapping signals in NMR.
- Crystallization : Slow evaporation from CH₂Cl₂/hexane yields crystals for X-ray analysis .
Advanced Research Questions
How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group?
The tert-butyl group:
Q. Case Study :
- Deprotection : TFA-mediated removal of tert-butyl carbamate (e.g., in DCM at 25°C for 2 hours) achieves >90% conversion without pyrrolidine ring degradation .
How can researchers resolve contradictions in biological activity data for imidazo[2,1-b]thiazole derivatives?
Discrepancies may arise from:
Assay Variability : Differences in cell lines (e.g., Pseudomonas aeruginosa vs. mammalian cells) affect IC₅₀ values .
Structural Analogues : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding to biological targets .
Q. Methodological Solutions :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM).
- Computational Modeling : Docking studies (e.g., using PyMOL) predict interactions with bacterial virulence proteins .
Q. Comparative Data :
| Derivative | Target Protein | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent Compound | P. aeruginosa | 12.3 | |
| Fluoro-Analogue | Same | 8.7 |
What strategies are effective for designing derivatives with improved pharmacokinetic properties?
Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl to enhance metabolic stability .
Scaffold Hybridization : Fuse imidazo[2,1-b]thiazole with pyridine rings (e.g., pyridin-3-yl) to improve aqueous solubility .
Prodrug Approaches : Introduce ester moieties (e.g., methyl carboxylate) for controlled release in vivo .
Q. Synthetic Challenges :
- Regioselectivity : Imidazo[2,1-b]thiazole’s electron-deficient C6 position requires Pd-catalyzed cross-coupling for functionalization .
How can researchers address low yields in large-scale synthesis?
- Continuous Flow Systems : Reduce reaction time (e.g., from 24 hours to 2 hours) and improve mixing .
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Scale-Up Protocol :
- Step 1 : 10 g scale in CH₂Cl₂ (500 mL) with 5% excess isobutyl chloroformate.
- Step 2 : Gradient chromatography on 300 g silica gel .
Q. Yield Comparison :
| Scale (g) | Yield (Lab) | Yield (Pilot) |
|---|---|---|
| 1 | 59% | 55% |
| 10 | 52% | 48% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
